2-(2-ethoxyphenyl)isoindoline
Description
2-(2-Ethoxyphenyl)isoindoline is a heterocyclic compound featuring an isoindoline core substituted with a 2-ethoxyphenyl group. The isoindoline scaffold consists of a six-membered benzene ring fused to a five-membered ring containing two nitrogen atoms. The 2-ethoxyphenyl substituent introduces both steric and electronic effects, influencing the compound’s reactivity, solubility, and biological activity. X-ray crystallographic studies confirm that the 2-ethoxyphenyl residue is nearly co-planar with the adjacent heterocyclic ring, a structural feature that enhances conjugation and stabilizes the molecule .
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-18-16-10-6-5-9-15(16)17-11-13-7-3-4-8-14(13)12-17/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSFHLPWINXFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenyl)isoindoline typically involves the formation of the isoindoline core followed by the introduction of the ethoxyphenyl group. One common method involves the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines. This reaction can be carried out under mild conditions, often at room temperature, and may involve hydrogenolysis to achieve selective cleavage and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products
Oxidation: Isoindolinone derivatives.
Reduction: Saturated isoindoline derivatives.
Substitution: Various substituted isoindoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2-ethoxyphenyl)isoindoline with structurally or functionally related isoindoline derivatives, focusing on substituents, physicochemical properties, and applications.
Key Comparative Insights
Structural Modifications and Electronic Effects
- The ethoxy group in this compound provides moderate electron-donating effects, enhancing stability compared to electron-withdrawing groups like chloro or sulfinyl in derivatives .
- 1,3-Dione derivatives (e.g., compounds from ) exhibit increased polarity and hydrogen-bonding capacity, making them suitable for crystallization and coordination chemistry .
Thermal and Solubility Properties
- The methylsulfinyl substituent in 2-(2-(methylsulfinyl)phenyl)isoindoline-1,3-dione elevates its melting point (161–163°C) compared to the parent compound, likely due to stronger intermolecular interactions .
- Lipophilic groups (e.g., phenylthio in ) improve membrane permeability, a critical factor for bioactive molecules .
Bromoethyl and hydroxynaphthalenyl derivatives () highlight the scaffold’s versatility in synthesizing functional materials, such as sensors or polymers .
Reactivity and Functionalization
- The dioxoisoindolinyl moiety () facilitates chelation with transition metals, enabling applications in catalysis or materials science .
- Imine-linked derivatives () exhibit tunable fluorescence, advantageous for optical applications .
Contradictions and Limitations
- While this compound’s co-planarity is advantageous for conjugation, bulky substituents (e.g., piperidinyl ethoxy in Etomodoline) may hinder reactivity in certain synthetic pathways .
- Derivatives with electron-withdrawing groups (e.g., chloro, sulfinyl) often require harsher reaction conditions, limiting their utility in sensitive applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
